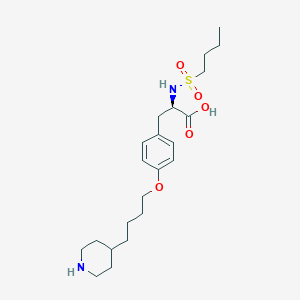
(R)-Tirofiban
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Tirofiban is a synthetic, non-peptide antagonist of the glycoprotein IIb/IIIa receptor, which is found on the surface of platelets. This compound is used primarily as an antiplatelet agent to prevent thrombotic cardiovascular events, such as myocardial infarction and stroke, by inhibiting platelet aggregation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tirofiban typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions, such as alkylation, amidation, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of ®-Tirofiban is scaled up using batch or continuous flow processes. These methods ensure consistent quality and efficiency. The use of advanced techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the purity and identity of the compound throughout the production process.
化学反応の分析
Types of Reactions
®-Tirofiban undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of ®-Tirofiban include acids, bases, oxidizing agents, and reducing agents. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of ®-Tirofiban depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.
科学的研究の応用
®-Tirofiban has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationships of glycoprotein IIb/IIIa antagonists.
Biology: Researchers use ®-Tirofiban to investigate the mechanisms of platelet aggregation and thrombus formation.
Medicine: It is studied for its potential therapeutic effects in preventing and treating thrombotic cardiovascular events.
Industry: ®-Tirofiban is used in the development of new antiplatelet drugs and formulations.
作用機序
®-Tirofiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets, thereby inhibiting the binding of fibrinogen and other adhesive molecules. This prevents platelet aggregation and thrombus formation. The molecular targets and pathways involved include the inhibition of the integrin receptor signaling pathway, which is crucial for platelet adhesion and aggregation.
類似化合物との比較
Similar Compounds
Eptifibatide: Another glycoprotein IIb/IIIa antagonist with a similar mechanism of action.
Abciximab: A monoclonal antibody that targets the glycoprotein IIb/IIIa receptor.
Uniqueness
®-Tirofiban is unique in its non-peptide structure, which provides advantages in terms of stability and ease of synthesis compared to peptide-based antagonists like Eptifibatide and Abciximab. Additionally, its specific binding affinity and selectivity for the glycoprotein IIb/IIIa receptor make it a valuable tool in both research and clinical settings.
特性
分子式 |
C22H36N2O5S |
|---|---|
分子量 |
440.6 g/mol |
IUPAC名 |
(2R)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m1/s1 |
InChIキー |
COKMIXFXJJXBQG-OAQYLSRUSA-N |
異性体SMILES |
CCCCS(=O)(=O)N[C@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O |
正規SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


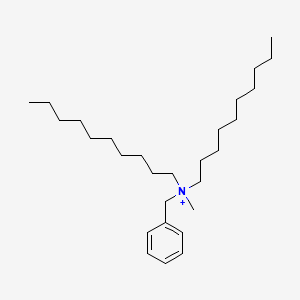
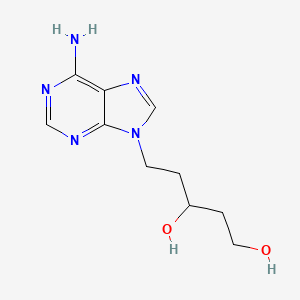

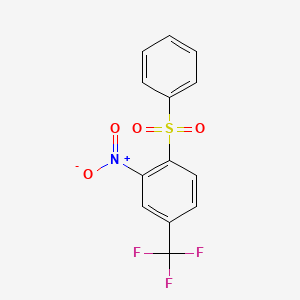
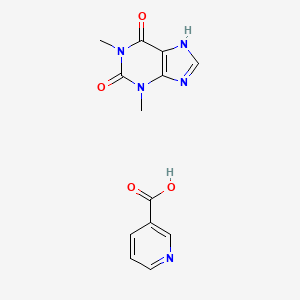
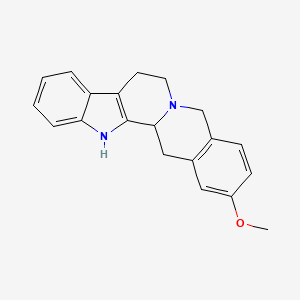

![3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12812461.png)
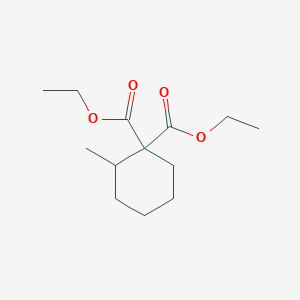

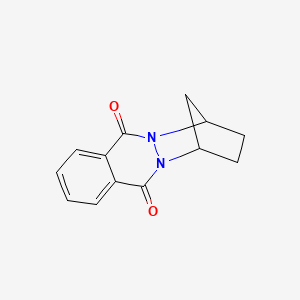
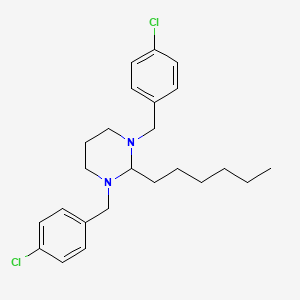
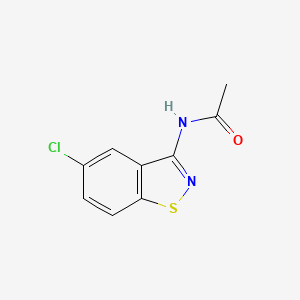
![12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide](/img/structure/B12812496.png)
